molecular formula C14H28O6 B3104724 octyl alpha-D-galactopyranoside CAS No. 149342-80-3

octyl alpha-D-galactopyranoside

Cat. No.: B3104724
CAS No.: 149342-80-3
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-HTOAHKCRSA-N
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Description

Octyl alpha-D-galactopyranoside is a compound with the CAS Number 149342-80-3 . It has a molecular weight of 292.37 and its linear formula is C14H28O6 . It is used as a dialyzable nonionic detergent, suitable for the solubilization and purification of membrane proteins .


Synthesis Analysis

A series of alkyl β-D-galactopyranosides, which are similar to this compound, were prepared by the trichloroacetimidate method with D-galactose and alcohols with different chain lengths as raw materials .


Molecular Structure Analysis

The structure parameters of X-H∙∙∙Y intramolecular hydrogen bonds were analyzed, while the nature of these bonds and the intramolecular interactions were considered using the atoms in molecules (AIM) approach .


Chemical Reactions Analysis

Density functional theory calculations on two glycosides, namely, n-octyl-β-D-glucopyranoside (C8O-β-Glc) and n-octyl-β-D-galactopyranoside (C8O-β-Gal) were performed for geometry optimization at the B3LYP/6-31G level .


Physical and Chemical Properties Analysis

This compound is soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length . It is thermally stable up to 270 °C .

Scientific Research Applications

Enzyme-Linked Lectin Assay (ELLA) for Cell Surface Carbohydrates Study

An enzyme-linked lectin assay (ELLA) has been utilized to investigate cell surface carbohydrates on murine fibrosarcoma cells with varying metastatic potential. By conjugating alkaline phosphatase to Griffonia simplicifolia I-B4, researchers developed an enzymatically-active probe for alpha-D-galactopyranosyl end groups detection on tumor cell lines. This method demonstrated a correlation between the presence of these carbohydrate groups and the malignancy level of the cell lines, suggesting the glycoprotein laminin's significant role in cell surface alpha-D-Galp groups and metastasis ability (McCoy, Goldstein, & Varani, 1985)(McCoy, Goldstein, & Varani, 1985).

Analytical Methods in Antioxidant Activity

The study of antioxidants across various fields has highlighted the importance of different tests for determining antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are based on chemical reactions and spectrophotometry, allowing for the analysis of antioxidant capacity in complex samples. These methods, coupled with electrochemical (bio)sensors, help clarify the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021)(Munteanu & Apetrei, 2021).

Biological Effects of Gum Arabic

Gum Arabic, a complex polysaccharide, has been studied for its antioxidant properties and protective effects against experimental toxicities in rats. Despite mixed results on its efficacy in alleviating chronic renal failure and its impact on lipid metabolism, gum Arabic has shown proabsorptive properties, dental remineralization benefits, and some antimicrobial activity, indicating potential medical and pharmaceutical applications (Ali, Ziada, & Blunden, 2009)(Ali, Ziada, & Blunden, 2009).

Hyperoside in Liver Disease Management

Hyperoside, a flavonol glycoside, exhibits hepatoprotective, antiviral, antisteatotic, anti-inflammatory, antifibrotic, and anticancer activities, particularly in liver disease contexts. It enhances hepatocellular antioxidant defense, suggesting its potential as a therapeutic agent in managing liver disorders (Jang, 2022)(Jang, 2022).

Hybrid Catalysts in Medicinal Chemistry

The development of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds highlights their importance in the pharmaceutical industry. These scaffolds, crucial for creating various medicinal compounds, benefit from the application of diverse catalysts, including organocatalysts and nanocatalysts, facilitating the development of lead molecules with therapeutic potential (Parmar, Vala, & Patel, 2023)(Parmar, Vala, & Patel, 2023).

Safety and Hazards

Octyl alpha-D-galactopyranoside may be harmful if inhaled, absorbed through skin, or swallowed. It may cause skin, eye, and respiratory tract irritation .

Future Directions

Research has shown that octyl alpha-D-galactopyranoside, when combined with cholesterol, modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This investigation provides crucial knowledge regarding the biophysical properties of thermo-responsive biohybrid vesicles potentially to use in nanomedicine, which could be of practical reference for designing innovative drug delivery systems .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-HTOAHKCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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